Nicosulfuron-d6

Übersicht

Beschreibung

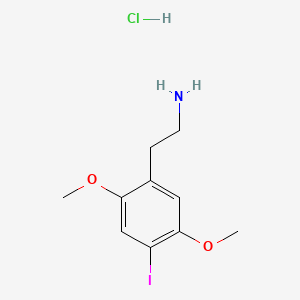

Nicosulfuron-d6 is a stable isotope-labeled analog of the herbicide nicosulfuron. It is primarily used in environmental testing and research applications. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for various analytical purposes .

Wissenschaftliche Forschungsanwendungen

Nicosulfuron-d6 has a wide range of scientific research applications, including:

Environmental Testing: Used as a reference standard for the analysis of environmental samples to detect and quantify residues of nicosulfuron.

Chemistry: Employed in isotope dilution mass spectrometry (IDMS) for accurate quantification of nicosulfuron in various matrices.

Biology: Utilized in studies to understand the metabolism and degradation pathways of nicosulfuron in biological systems.

Medicine: Investigated for its potential effects on non-target organisms, including its impact on human health and safety.

Industry: Applied in the development and quality control of herbicidal formulations containing nicosulfuron

Wirkmechanismus

- Nicosulfuron primarily targets acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants .

Target of Action

Pharmacokinetics

Action Environment

Biochemische Analyse

Biochemical Properties

Nicosulfuron-d6, like its parent compound, is involved in biochemical reactions that inhibit the growth of unwanted plants. It interacts with the enzyme acetolactate synthase (ALS), inhibiting its activity . This enzyme is crucial for the biosynthesis of the amino acids valine and isoleucine . By inhibiting ALS, this compound disrupts protein synthesis and plant growth.

Cellular Effects

In cellular processes, this compound has been observed to significantly inhibit the growth of certain plant species . It influences cell function by disrupting sugar metabolism, leading to changes in the activities of key enzymes such as sucrose phosphate synthase and sucrose synthase . These changes can affect energy supply for growth, particularly in plants sensitive to this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with the ALS enzyme. It binds to this enzyme, inhibiting its activity and thereby disrupting the synthesis of key amino acids . This leads to a halt in protein synthesis, affecting plant growth and development .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For instance, it has been observed that the herbicide’s impact on plant growth and sugar metabolism can increase under prolonged exposure . Specific information on the stability, degradation, and long-term effects of this compound in laboratory settings is currently limited.

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Nicosulfuron. In plants, Nicosulfuron affects the glycolysis pathway and the tricarboxylic acid cycle . It interacts with enzymes involved in these pathways, leading to changes in metabolic flux and metabolite levels .

Vorbereitungsmethoden

The synthesis of Nicosulfuron-d6 involves the incorporation of deuterium into the nicosulfuron molecule. This process typically requires the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving large-scale synthesis and purification processes to achieve high purity and isotopic enrichment .

Analyse Chemischer Reaktionen

Nicosulfuron-d6 undergoes similar chemical reactions as its non-labeled counterpart, nicosulfuron. These reactions include:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, typically resulting in the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Nicosulfuron-d6 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Nicosulfuron: The non-labeled counterpart, widely used as a herbicide.

Rimsulfuron: Another sulfonylurea herbicide with a similar mechanism of action.

Isoproturon-d6: A stable isotope-labeled analog of the herbicide isoproturon.

Eigenschaften

IUPAC Name |

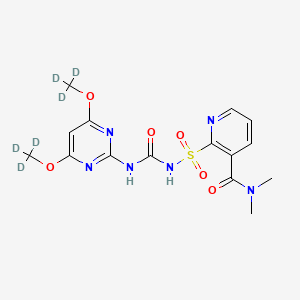

2-[[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O6S/c1-21(2)13(22)9-6-5-7-16-12(9)28(24,25)20-15(23)19-14-17-10(26-3)8-11(18-14)27-4/h5-8H,1-4H3,(H2,17,18,19,20,23)/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCOGUMHFFWOJV-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)C(=O)N(C)C)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676064 | |

| Record name | 2-[({4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-yl}carbamoyl)sulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189419-41-7 | |

| Record name | 2-[({4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-yl}carbamoyl)sulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)

![2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid](/img/structure/B564513.png)

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)